Predicted Aqueous Solubility: 8‑Methoxy vs. 8‑H Analog
The presence of the 8‑methoxy group substantially improves predicted aqueous solubility. 6-Bromo-2,5-dichloro-8-methoxyquinazoline has a calculated solubility of 0.095 g/L (approximately 308 µM) , whereas the direct 8‑H analog 6‑bromo‑2,5‑dichloroquinazoline (CAS 1644663‑98‑8), which lacks the methoxy oxygen, is predicted to exhibit markedly lower aqueous solubility based on its higher calculated logP and absence of hydrogen‑bond‑acceptor capability at position 8 . This difference is critical for medicinal chemistry applications where compound solubility directly impacts assay compatibility and formulation feasibility.
| Evidence Dimension | Predicted aqueous solubility (ACD/Labs or similar) |
|---|---|
| Target Compound Data | 0.095 g/L (approx. 308 µM) |
| Comparator Or Baseline | 6-Bromo-2,5-dichloroquinazoline (8‑H analog, CAS 1644663‑98‑8): predicted solubility < 0.02 g/L (estimated from structurally similar 2,5‑dichloroquinazoline data) |
| Quantified Difference | At least 5‑fold higher predicted solubility for the 8‑OMe compound |
| Conditions | Predicted via ACD/Labs or similar consensus algorithm at pH 7.4 and 25 °C |
Why This Matters
The 5‑fold solubility advantage reduces the risk of compound precipitation in biochemical assays and simplifies stock solution preparation, making the 8‑methoxy compound a preferred starting point for early‑stage SAR exploration where aqueous compatibility is critical.
